molecular formula C9H10ClNO3 B14044424 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid

2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid

Cat. No.: B14044424
M. Wt: 215.63 g/mol
InChI Key: SXGCFARYLWNICC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid is a halogenated analog of L-meta-tyrosine, an amino acid derivative. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a chlorinated and hydroxylated phenyl ring. It has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid typically involves a multi-step process starting from commercially available halogenated phenols. One common method includes the following steps:

    Halogenation: Introduction of a chlorine atom to the phenol ring.

    Hydroxylation: Addition of a hydroxyl group to the phenol ring.

    Amino Acid Formation: Coupling the modified phenol with an amino acid precursor to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxyl group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-Amino-3-(2-chloro-5-oxophenyl)propanoic acid.

    Reduction: Formation of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on plant growth and development, particularly in crop protection.

    Medicine: Investigated for its potential as a biodegradable herbicide with minimal environmental impact.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the hydroxyl group on the phenyl ring.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.

    2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid: Contains a fluorine atom instead of chlorine.

Uniqueness

2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)

InChI Key

SXGCFARYLWNICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)Cl

Origin of Product

United States

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